N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring, a trifluoromethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents in the presence of a catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique chemical structure.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group.
Sulfonamides: Compounds with sulfonamide groups.
Uniqueness
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18F3N3O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C20H18F3N3O4S/c1-14-2-4-15(5-3-14)18-10-11-19(26-25-18)29-13-12-24-31(27,28)17-8-6-16(7-9-17)30-20(21,22)23/h2-11,24H,12-13H2,1H3 |
InChI Key |
QPKKNZFTPKNPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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